Methyl Ganoderic acid B

Description

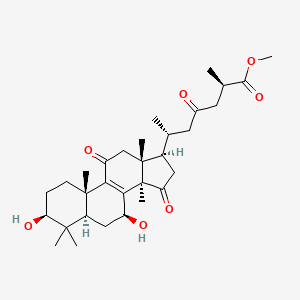

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46O7 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

methyl (2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate |

InChI |

InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h16-17,19-20,22-23,33,35H,9-15H2,1-8H3/t16-,17-,19-,20+,22+,23+,29+,30-,31+/m1/s1 |

InChI Key |

RDZRNUXQSVYSHW-BGJMPESVSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Methyl Ganoderic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Ganoderic acid B is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum[1]. As a methyl ester derivative of Ganoderic acid B, this compound belongs to a class of molecules extensively studied for their diverse pharmacological activities[2]. Notably, this compound has garnered interest for its nerve growth factor (NGF)-like properties, exhibiting neuroprotective and neuronal survival-promoting effects[2][3]. This technical guide provides a comprehensive overview of its fundamental chemical properties, experimental protocols for its study, and its known biological interactions.

Chemical and Physical Properties

The following table summarizes the core chemical and physical properties of this compound. It is important to note that while some data is derived from direct experimental analysis of the compound, other values are predicted or inferred from closely related ganoderic acids due to a lack of specific experimental data for this particular methyl ester.

| Property | Value | Source |

| IUPAC Name | methyl (2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |

| Synonyms | Ganoderic acid B methyl ester | |

| Molecular Formula | C₃₁H₄₆O₇ | [3] |

| Molecular Weight | 530.69 g/mol | [3] |

| CAS Number | 81907-65-5 | [3] |

| Appearance | White to Pale Yellow Solid (Predicted) | [4] |

| Solubility | Soluble in Ethanol, DMSO, Dimethylformamide; Sparingly soluble in aqueous buffers (Inferred from Ganoderic acid D) | [5] |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step procedures. Below are detailed methodologies representative of those used in the field for extracting and analyzing triterpenoids from Ganoderma lucidum.

Protocol 1: Extraction and Isolation of Triterpenoids

This protocol describes a general method for obtaining a triterpenoid-enriched extract from Ganoderma lucidum, which would then be subjected to further chromatographic separation to isolate this compound.

-

Preparation of Fungal Material : The fruiting bodies of Ganoderma lucidum are first dried and then pulverized into a fine powder (10-80 mesh) to increase the surface area for extraction[6].

-

Solvent Extraction :

-

The powdered material is extracted using 95-100% ethanol at a temperature of approximately 60°C for 6 hours[7][8]. A common ratio is 40 mL of solvent per 1 gram of powder[8].

-

Ultrasonic-assisted extraction (UAE) can be employed to improve efficiency. Optimal UAE conditions have been reported as using 50% aqueous ethanol at 80°C for 100 minutes with an ultrasonic power of 210 W[8].

-

-

Concentration : The resulting ethanol extract is centrifuged to remove solid particles. The supernatant is then concentrated under reduced pressure to yield a crude triterpenoid extract[6].

-

Purification : The crude extract is subjected to further purification using chromatographic techniques. High-speed counter-current chromatography (HSCCC) or column chromatography over silica gel are effective methods for isolating individual triterpenoids like this compound from the complex mixture[9].

Protocol 2: Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a critical tool for elucidating the complex structure of triterpenoids.

-

Sample Preparation : A small amount (typically 5-20 mg) of the purified this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), within an NMR tube[10].

-

Data Acquisition : A suite of NMR experiments is performed using a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

1D Spectra : ¹H NMR and ¹³C NMR (including DEPT-135 and DEPT-90) spectra are acquired to identify the types and numbers of protons and carbons[10][11].

-

2D Spectra : To establish connectivity and stereochemistry, a series of 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings within spin systems[11].

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons[10].

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton[10][11].

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which helps in assigning the stereochemistry of the molecule[11].

-

-

-

Data Analysis : The resulting spectra are processed and analyzed. The chemical shifts (δ) in ppm and coupling constants (J) in Hz are compared with data from known triterpenoids to confirm the structure of this compound[12][13].

Biological Activity and Signaling Pathways

This compound has been identified as a neurotrophic agent, promoting neuronal survival through its interaction with Tropomyosin receptor kinase (Trk) receptors[2][3]. Specifically, it shows protective effects on cells expressing TrkA and TrkB receptors[2][3]. These receptors are critical in neuronal development, function, and survival, and are activated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[14].

The diagram below illustrates the general workflow for investigating the bioactivity of a compound like this compound.

Caption: Workflow for assessing the neurotrophic effects of this compound.

The binding of a ligand like this compound to TrkA or TrkB receptors initiates a signaling cascade that promotes cell survival and growth. This pathway is fundamental to the compound's observed biological effects.

Caption: Simplified signaling cascade initiated by this compound.

References

- 1. This compound | 三萜类化合物 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NB-64-85123-5mg | this compound [81907-65-5] Clinisciences [clinisciences.com]

- 4. Ganoderic acid B CAS#: 81907-61-1 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]

- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Methyl Ganoderic Acid B: Discovery, Natural Sources, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Ganoderic acid B, a lanostane-type triterpenoid originating from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, particularly its neurotrophic and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents quantitative data on its prevalence in various Ganoderma species and under different extraction methodologies. Furthermore, this guide elucidates the molecular mechanisms underlying its biological activity, with a focus on key signaling pathways.

Discovery and Natural Sources

This compound is a derivative of Ganoderic acid B, one of the numerous triterpenoids first isolated from the fruiting bodies of Ganoderma lucidum (Reishi or Lingzhi). The pioneering work on the isolation and structural elucidation of a vast array of ganoderic acids was conducted by T. Nishitoba and colleagues in the mid-1980s. Their research, published in journals such as Agricultural and Biological Chemistry, laid the foundation for understanding the complex chemistry of Ganoderma species[1]. While the initial reports focused on the free acids, subsequent phytochemical investigations have identified their methyl ester derivatives, including this compound.

The primary natural source of this compound is the fruiting body of Ganoderma lucidum. However, it is also found in other species of the Ganoderma genus, such as Ganoderma sinense and Ganoderma tsugae. The concentration of this compound can vary significantly depending on the Ganoderma species, the specific strain, cultivation conditions, and the developmental stage of the mushroom (mycelia vs. fruiting body)[2].

Quantitative Data on this compound and Related Compounds

The following tables summarize the quantitative yields of Ganoderic Acid B (as a proxy for this compound) and total ganoderic acids from various Ganoderma species and under different extraction conditions. This data is crucial for researchers aiming to optimize the production and isolation of this bioactive compound.

Table 1: Content of Ganoderic Acid B in Different Ganoderma Strains

| Ganoderma Species/Strain | Part Used | Ganoderic Acid B Content (µg/g dry weight) | Reference |

| Ganoderma lucidum (Indigenous to India, Isolate 1) | Fruiting Body | 16.64 | [3] |

| Ganoderma lucidum (Indigenous to India, Isolate 20) | Fruiting Body | 916.89 | [3] |

| Ganoderma lucidum (Cultivated) | Fruiting Body | Data not specified for B, but part of quantified triterpenes | [3] |

Table 2: Yield of Total Ganoderic Acids under Various Extraction/Cultivation Conditions

| Ganoderma lucidum Strain/Condition | Extraction/Cultivation Method | Total Ganoderic Acids Yield | Reference |

| G. lucidum fruiting bodies | Sodium acetate (4 mM) supplementation | 34.64 mg/g | [4] |

| G. lucidum submerged culture | Microcrystalline cellulose (1.5%) addition | 85.96% increase | [5] |

| G. lucidum submerged culture | D-galactose (0.5%) addition | 63.90% increase | [5] |

| G. lucidum sqs-vgb hybrid strain | Fruiting body | GA-Me: 15.3 µg/g DW | [2] |

Experimental Protocols

Extraction of Total Triterpenoids from Ganoderma lucidum

This protocol outlines a standard method for the extraction of the triterpenoid fraction from the fruiting bodies of Ganoderma lucidum, which contains this compound.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Soxhlet apparatus or reflux setup

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Weigh 100 g of dried and powdered Ganoderma lucidum fruiting bodies.

-

Place the powder into the thimble of a Soxhlet apparatus.

-

Extract with 1 L of 95% ethanol for 8 hours. Alternatively, perform reflux extraction with the same solvent-to-solid ratio three times, each for 2 hours.

-

Combine the ethanol extracts and filter to remove any solid particles.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Freeze-dry the crude extract to remove any residual solvent and water. The resulting powder is the total triterpenoid extract.

Isolation and Purification of this compound via Preparative HPLC

This protocol describes the purification of this compound from the total triterpenoid extract using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Total triterpenoid extract from Ganoderma lucidum

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or other suitable modifier)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Dissolve the crude triterpenoid extract in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm).

-

Establish a gradient elution method. A typical gradient might be:

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a lower concentration of B (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a period of 60-90 minutes. The exact gradient should be optimized based on preliminary analytical HPLC runs.

-

-

Inject the filtered extract onto the column.

-

Monitor the elution profile using a UV detector, typically at wavelengths between 240-260 nm, where ganoderic acids show absorbance.

-

Collect fractions corresponding to the peaks of interest using a fraction collector. The peak corresponding to this compound will need to be identified based on retention time comparison with a standard or through subsequent analytical characterization.

-

Combine the fractions containing the purified compound.

-

Evaporate the solvent under reduced pressure.

-

Assess the purity of the isolated this compound using an analytical HPLC system.

-

Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Signaling Pathways and Biological Activity

This compound has been reported to exhibit nerve growth factor (NGF)-like neuronal survival-promoting effects. While the precise molecular targets are still under investigation, evidence suggests that ganoderic acids can modulate key signaling pathways involved in neuronal survival, differentiation, and protection against apoptosis.

Ganoderic Acid Biosynthesis Pathway

The biosynthesis of ganoderic acids, including this compound, follows the mevalonate (MVA) pathway, starting from acetyl-CoA. This intricate pathway involves numerous enzymatic steps to produce the lanostane triterpenoid backbone, which is then further modified to yield the diverse array of ganoderic acids.

Caption: Simplified biosynthetic pathway of ganoderic acids from acetyl-CoA.

Proposed Neuroprotective Signaling Pathways

The neurotrophic effects of ganoderic acids are thought to be mediated, at least in part, through the activation of pro-survival signaling cascades such as the PI3K/Akt and ERK/CREB pathways. These pathways are critical for promoting neuronal growth, differentiation, and protecting against apoptotic cell death.

Caption: Proposed neuroprotective signaling pathways activated by this compound.

Conclusion

This compound stands out as a promising natural compound with significant potential for therapeutic applications, particularly in the realm of neuroprotection. This guide has provided a foundational understanding of its discovery, natural abundance, and the methodologies for its isolation. The elucidation of its interaction with key cellular signaling pathways offers a roadmap for future research and development. Further investigation into the specific molecular targets and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. GANODERIC ACID D, E, F, AND H AND LUCIDENIC ACID D, E, AND F, NEW TRITERPENOIDS FROM GANODERMA LUCIDUM [jstage.jst.go.jp]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Methyl Ganoderic Acid B and its Parent Compound, Ganoderic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Ganoderic Acid B is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Preliminary in vitro research has highlighted its potential in promoting neuronal survival, exhibiting effects similar to nerve growth factor[1][2]. This technical guide provides a summary of the available in vitro data on this compound and its more extensively studied parent compound, Ganoderic Acid B. The guide includes quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development efforts. While specific data on this compound is limited, the broader activities of Ganoderic acids provide a valuable context for its potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |

| This compound | Neuronal Survival | Fibroblasts expressing TrkA receptors | ED50 | 0.69 ± 0.22 µg/mL | [1][2] |

| This compound | Neuronal Survival | Fibroblasts expressing TrkB receptors | ED50 | 0.68 ± 0.21 µg/mL | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Neuronal Survival-Promoting Effect Assay

This protocol is based on the described protective effects of this compound on fibroblasts.

Objective: To determine the concentration-dependent effect of this compound on the survival of fibroblasts expressing neurotrophic receptors (TrkA and TrkB).

Materials:

-

Fibroblast cell lines engineered to express TrkA or TrkB receptors

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Plate the TrkA- and TrkB-expressing fibroblasts in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay. This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the half-maximal effective concentration (ED50) using non-linear regression analysis.

Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, research on the broader class of Ganoderic acids, including Ganoderic acid B, has implicated several key pathways in their biological activities. These are presented as likely areas for investigation for this compound.

Anti-inflammatory Signaling

Ganoderic acids have been shown to exert anti-inflammatory effects by modulating the TLR4/MyD88/NF-κB signaling pathway[3]. This pathway is a critical component of the innate immune response.

Anticancer and Apoptosis-Related Signaling

Studies on Ganoderic acid A, a closely related compound, suggest the involvement of the p53-MDM2 pathway in its anticancer effects[4][5]. Ganoderic acids may disrupt the interaction between MDM2 and p53, leading to p53 activation and subsequent apoptosis of cancer cells[4][5]. Ganoderic acid B has also been noted to have the potential to reverse multidrug resistance in cancer cells[3].

Concluding Remarks

The preliminary in vitro data on this compound indicates a promising neurotrophic activity. However, a significant gap in the literature exists regarding its broader biological effects and mechanisms of action. The extensive research on other Ganoderic acids, particularly in the areas of anti-inflammatory and anticancer activities, provides a strong rationale for further investigation into this compound. Future studies should aim to explore its effects on various cell types, elucidate the specific signaling pathways it modulates, and expand the toxicological and pharmacological profiling to better understand its therapeutic potential. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for designing such future in vitro studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NB-64-85123-5mg | this compound [81907-65-5] Clinisciences [clinisciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]

- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Ganoderic Acid B: A Triterpenoid from Ganoderma lucidum with Neurotrophic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Ganoderic acid B is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its biological significance, with a particular focus on its neurotrophic activities. It details the biosynthetic origins of ganoderic acids, summarizes the known quantitative data regarding the efficacy of this compound, provides detailed experimental protocols for its study, and visualizes the key signaling pathway involved in its neuroprotective effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and neuroscience who are interested in the therapeutic potential of this compound.

Introduction

Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive secondary metabolites, among which the triterpenoids known as ganoderic acids are of significant scientific interest.[1] These compounds are recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] this compound, a specific derivative within this class, has emerged as a compound of interest due to its demonstrated nerve growth factor-like effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[3] This technical guide delves into the core scientific knowledge surrounding this compound, providing a foundation for further research and development.

Biosynthesis of Ganoderic Acids

The biosynthesis of ganoderic acids, including this compound, follows the mevalonate (MVA) pathway.[4] The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form lanosterol, the common precursor for all lanostane-type triterpenoids.[5] Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS).[2] The subsequent conversion of lanosterol into the various ganoderic acids involves a series of oxidation, reduction, and acetylation reactions, leading to the diverse array of structures observed in this family of compounds.[2]

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its neurotrophic and neuronal survival-promoting effects.[3] It has been shown to exert protective effects on fibroblasts that express Tropomyosin receptor kinase A (TrkA) and Tropomyosin receptor kinase B (TrkB), the respective receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3]

Table 1: Quantitative Data for this compound

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Neuronal Survival-Promoting Effect | Fibroblasts expressing TrkA | ED50 | 0.69 ± 0.22 µg/mL | [3] |

| Neuronal Survival-Promoting Effect | Fibroblasts expressing TrkB | ED50 | 0.68 ± 0.21 µg/mL | [3] |

Signaling Pathway

This compound is believed to exert its neurotrophic effects through the activation of TrkA and TrkB receptors. This activation mimics the action of endogenous neurotrophins like NGF and BDNF, initiating downstream signaling cascades that promote neuronal survival and growth. A key pathway involved is the PI3K/Akt signaling cascade, which is a central regulator of cell survival.

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum

This protocol describes a general method for the extraction and isolation of triterpenoids from Ganoderma lucidum, which can be adapted for the specific purification of this compound.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Petroleum ether

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The powdered G. lucidum is extracted with 95% ethanol at room temperature. The extraction is repeated multiple times to ensure maximum yield. The ethanol extracts are then combined and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned with petroleum ether to remove lipids and other nonpolar compounds.

-

Column Chromatography: The aqueous layer is then subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

HPLC Purification: Fractions containing compounds with similar polarity to this compound are pooled and further purified by preparative HPLC to yield the pure compound. The structure and purity of the isolated this compound should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Neuronal Survival Assay (MTT Assay)

This protocol is designed to assess the neuroprotective effects of this compound on neuronal cells.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine or MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.

-

Induction of Cell Death: After pre-incubation, expose the cells to a neurotoxin to induce cell death. A control group without the neurotoxin should be included.

-

MTT Addition: After the neurotoxin treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

TrkA/TrkB Phosphorylation Assay (Western Blot)

This protocol is used to determine if this compound can induce the phosphorylation of TrkA and TrkB receptors, indicating their activation.

Materials:

-

Cells expressing TrkA or TrkB receptors

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-TrkA/TrkB, anti-total-TrkA/TrkB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting and imaging system

Procedure:

-

Cell Treatment: Treat the cells with this compound for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of TrkA or TrkB. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total TrkA or TrkB to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in TrkA/TrkB phosphorylation upon treatment with this compound.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a neurotrophic agent. Its ability to promote neuronal survival through the activation of TrkA and TrkB receptors warrants further investigation for its therapeutic application in neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities and mechanisms of action of this promising natural product. Future studies should focus on obtaining a broader quantitative dataset for its various biological effects and elucidating the downstream signaling events in more detail.

References

The intricate Biosynthesis of Ganoderic Acids in Ganoderma lucidum: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthetic pathway, regulatory networks, and experimental methodologies for the production of pharmacologically significant ganoderic acids.

Introduction

Ganoderma lucidum, a renowned medicinal mushroom, has been a cornerstone of traditional medicine in East Asia for centuries. Its therapeutic properties are largely attributed to a diverse group of secondary metabolites, among which the ganoderic acids (GAs) are of significant interest to the pharmaceutical industry. GAs are highly oxygenated lanostane-type triterpenoids with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of ganoderic acids, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for their study and enhanced production.

The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol

The biosynthesis of ganoderic acids originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols in eukaryotes.[2][3] This initial phase of the pathway is responsible for the synthesis of the crucial precursor, lanosterol.

The key enzymatic steps in the MVA pathway leading to lanosterol are:

-

Acetyl-CoA to HMG-CoA: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is catalyzed by two enzymes: acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS).[4]

-

HMG-CoA to Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a rate-limiting step in the pathway and a key point of regulation.[5]

-

Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated in a series of reactions catalyzed by mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).[3] IPP can be isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI).[3]

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPS).[5]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a 30-carbon linear triterpene. This reaction is catalyzed by squalene synthase (SQS), which marks the first committed step towards triterpenoid biosynthesis.[6]

-

Cyclization to Lanosterol: Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[3] This intermediate is then cyclized to form lanosterol, the first tetracyclic triterpenoid precursor of all ganoderic acids. This crucial cyclization is catalyzed by lanosterol synthase (LS).[6][7]

The following diagram illustrates the core mevalonate pathway leading to the synthesis of lanosterol.

Diversification of Ganoderic Acids: The Role of Cytochrome P450s

Following the synthesis of lanosterol, a series of complex modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the vast diversity of ganoderic acids.[8] These modifications include hydroxylations, oxidations, and reductions at various positions on the lanostane skeleton.

Several key CYPs involved in ganoderic acid biosynthesis have been identified:

-

CYP5150L8: This enzyme is crucial for the initial oxidation of lanosterol, regulating its flux into the GA biosynthesis pathway.[9][10] It has been shown to catalyze the three-step oxidation of lanosterol to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).[7]

-

CYP5139G1: This P450 is responsible for the C-28 oxidation of GA-HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[11]

-

CYP512U6: This enzyme has been shown to hydroxylate ganoderic acids DM and TR at the C-23 position.[2]

The following diagram depicts the initial diversification steps from lanosterol.

Regulatory Networks Controlling Ganoderic Acid Biosynthesis

The production of ganoderic acids is tightly regulated by a complex network of transcription factors and signaling pathways that respond to both internal developmental cues and external environmental stimuli.

Key Transcription Factors

-

LaeA: This methyltransferase is a global regulator of secondary metabolism in fungi. Deletion of the laeA gene in G. lucidum leads to a significant reduction in ganoderic acid production, while its overexpression enhances their synthesis.[9][12] LaeA positively regulates the transcription of key biosynthetic genes.[3]

-

WC-2: This blue light receptor acts as a positive regulator of ganoderic acid biosynthesis. Blue light induction significantly increases the content of various ganoderic acids, and the deletion of the wc-2 gene leads to a marked decrease in their production.

Signaling Pathways

Environmental factors such as light, temperature, and nutrient availability influence ganoderic acid biosynthesis through various signaling pathways. For instance, blue light perception by WC-2 triggers a signaling cascade that upregulates the expression of biosynthetic genes. The precise mechanisms of these signaling pathways are still under investigation, but they represent a promising avenue for manipulating ganoderic acid production.

The diagram below illustrates the regulatory influence of LaeA and blue light on the ganoderic acid biosynthesis pathway.

Quantitative Data on Ganoderic Acid Biosynthesis

The following tables summarize quantitative data from various studies on the effects of genetic modifications and culture conditions on the production of ganoderic acids and their precursors.

| Gene Manipulation | Target Gene | Effect on Ganoderic Acid (GA) Content | Fold Change | Reference |

| Overexpression | Truncated HMGR | Increased total GA content | ~2-fold | [10] |

| Overexpression | ls | Increased GA-O, GA-Mk, GA-T, GA-S, GA-Mf, and GA-Me | 6.1, 2.2, 3.2, 4.8, 2.0, and 1.9-fold, respectively | [1] |

| Deletion | laeA | Significantly reduced concentration of ganoderic acids | - | [9] |

| Overexpression | laeA | Increased concentration of ganoderic acids | - | [9] |

| Culture Condition | Effect on Individual Ganoderic Acids | Fold Change (Static vs. Shaking) | Reference |

| Liquid Static Culture | Increased content of individual GAs | 6 to 25-fold | [6] |

| Gene | Developmental Stage with Maximum Transcript Level | Fold Up-regulation | Reference |

| hmgr | Immature stage | 1.8-fold | [13] |

| fps | Immature stage | 8.7-fold | [13] |

| sqs | Immature stage | 30.5-fold | [13] |

| ls | Immature stage | 19.2-fold | [13] |

Key Experimental Protocols

A variety of molecular and analytical techniques are employed to study the biosynthesis of ganoderic acids. Below are detailed methodologies for some of the key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of genes involved in the ganoderic acid biosynthesis pathway.

Methodology:

-

RNA Extraction: Total RNA is extracted from G. lucidum mycelia or fruiting bodies using a suitable kit (e.g., RNeasy Plant Mini Kit, QIAGEN) or a TRIzol-based method.

-

DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with RNase-free DNase I.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Reaction Mixture: A typical reaction mixture includes cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 18S rRNA or GPD), and SYBR Green Master Mix.

-

Thermal Cycling Conditions: A standard thermal cycling program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.[10][13]

UPLC-QTOF-MS/MS for Metabolite Analysis

Objective: To identify and quantify individual ganoderic acids and their intermediates.

Methodology:

-

Sample Extraction:

-

Dried and powdered G. lucidum samples are extracted with a suitable solvent, such as methanol or a chloroform-methanol mixture, often with the aid of ultrasonication.[14]

-

The extract is then filtered and concentrated under reduced pressure.

-

-

Chromatographic Separation (UPLC):

-

Mass Spectrometric Detection (QTOF-MS/MS):

-

The eluent from the UPLC system is introduced into a quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, often operated in negative ion mode.[15][17]

-

Full scan MS and tandem MS (MS/MS) data are acquired. The high resolution and accurate mass measurement capabilities of the QTOF analyzer allow for the precise determination of elemental compositions.

-

-

Data Analysis:

-

Ganoderic acids are identified by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with those of authentic standards or by searching against metabolite databases.

-

Quantification is achieved by constructing calibration curves using known concentrations of standard compounds.[14]

-

Gene Knockout and Overexpression

Objective: To elucidate the function of specific genes in the ganoderic acid biosynthesis pathway.

Methodology:

-

Gene Knockout using CRISPR/Cas9:

-

gRNA Design: Single guide RNAs (sgRNAs) are designed to target the gene of interest.

-

Vector Construction: A plasmid containing the Cas9 nuclease and the specific sgRNA is constructed. Often, a selection marker (e.g., hygromycin resistance) is included.

-

Transformation: The CRISPR/Cas9 plasmid is introduced into G. lucidum protoplasts via polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).[18][19]

-

Screening and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Gene knockout is confirmed by PCR and DNA sequencing.

-

-

Gene Overexpression:

-

Vector Construction: The full-length or a functionally active truncated version of the target gene is cloned into an expression vector under the control of a strong constitutive promoter, such as the G. lucidum glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter.[1]

-

Transformation: The overexpression vector is introduced into G. lucidum using methods similar to those for gene knockout.

-

Verification: Successful integration and overexpression of the target gene are confirmed by PCR, Southern blotting, and qRT-PCR.

-

The following diagram provides a generalized workflow for gene function analysis in G. lucidum.

Conclusion

The biosynthesis of ganoderic acids in Ganoderma lucidum is a complex and highly regulated process. A thorough understanding of the underlying enzymatic machinery and regulatory networks is essential for the targeted metabolic engineering of this mushroom to enhance the production of specific, pharmacologically valuable ganoderic acids. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricacies of this fascinating biosynthetic pathway and to develop robust strategies for the industrial-scale production of these promising natural products. Future research should focus on the functional characterization of the vast number of uncharacterized cytochrome P450s in the G. lucidum genome and the elucidation of the detailed signaling cascades that govern the expression of the biosynthetic genes.

References

- 1. Gene Editing in Ganoderma lucidum: Development, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of individual ganoderic acids and expression of biosynthetic genes in liquid static and shaking cultures of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

- 9. A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

- 14. ganoderma-market.com [ganoderma-market.com]

- 15. researchgate.net [researchgate.net]

- 16. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into the pharmacological potential of Methyl Ganoderic acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Ganoderic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant pharmacological interest. As a derivative of Ganoderic acid B, it belongs to a class of molecules renowned for a wide array of bioactivities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] This technical guide provides a consolidated overview of the initial investigations into this compound, presenting key quantitative data, detailed experimental methodologies for cited activities, and visualizations of its associated biochemical pathways. The primary focus is on its demonstrated neurotrophic and potential anti-inflammatory activities, offering a foundational resource for researchers in pharmacology and drug development.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of complex secondary metabolites, among which the ganoderic acids are prominent.[2] These highly oxidized triterpenoids are synthesized via the mevalonate pathway and are responsible for many of the mushroom's therapeutic properties.[1] this compound is a specific methyl ester derivative that has been identified as having potent, nerve growth factor-like properties, suggesting its potential in the field of neuropharmacology.[1][4][5] This document synthesizes the current, albeit nascent, body of research on this specific compound and its close structural relatives to guide further scientific inquiry.

Quantitative Pharmacological Data

The following tables summarize the key in vitro efficacy data reported for this compound and the closely related parent compound, Ganoderic Acid B. This structured presentation allows for a clear comparison of their bioactivities.

Table 1: Neurotrophic Activity of this compound

| Bioactivity | Cell Line / Model | Parameter | Result | Reference |

| Neuronal Survival-Promoting Effects | Fibroblasts expressing TrkA receptors | ED50 | 0.69 ± 0.22 µg/mL | [4] |

| Neuronal Survival-Promoting Effects | Fibroblasts expressing TrkB receptors | ED50 | 0.68 ± 0.21 µg/mL | [4] |

Table 2: Anti-Viral Activity of Ganoderic Acid B (Parent Compound)

| Bioactivity | Target | Parameter | Result | Reference |

| Anti-HIV-1 Protease Activity | HIV-1 Protease | IC50 | 170 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for the key experiments cited in this paper.

Neuronal Survival-Promoting Assay (for this compound)

This protocol is based on standard methodologies for assessing neurotrophic factor-like activity using fibroblast cell lines genetically engineered to express specific neurotrophic factor receptors (TrkA for Nerve Growth Factor and TrkB for Brain-Derived Neurotrophic Factor).

-

Cell Culture: Mouse fibroblast cell lines (e.g., NIH/3T3) stably transfected with expression vectors for either human TrkA or TrkB are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the growth medium is replaced with a serum-free medium to induce a state of cellular stress.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in the serum-free medium to achieve the desired final concentrations.

-

The diluted compound is added to the wells. Control wells receive medium with DMSO (vehicle control) or a known neurotrophic factor like NGF (for TrkA cells) or BDNF (for TrkB cells) as a positive control.

-

Cells are incubated for 48-72 hours.

-

-

Quantification of Cell Survival: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control. The ED50 (half-maximal effective concentration) is calculated by plotting the percentage of cell survival against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Inhibition Assay (for Ganoderic Acid B)

This protocol describes a common fluorometric method for determining the inhibitory activity of compounds against HIV-1 protease.

-

Reagents:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate for HIV-1 Protease (e.g., a peptide containing a fluorophore and a quencher that fluoresces upon cleavage)

-

Assay Buffer (typically a sodium acetate or MES buffer at a specific pH, e.g., pH 4.7)

-

Ganoderic Acid B (test inhibitor)

-

A known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control.

-

-

Assay Procedure:

-

The assay is performed in a 96-well black microplate to minimize light scatter.

-

Ganoderic Acid B is serially diluted in the assay buffer to various concentrations.

-

In each well, the reaction is initiated by adding the recombinant HIV-1 protease, the test compound dilution (or control), and the assay buffer.

-

The plate is incubated at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

The fluorogenic substrate is added to all wells to start the cleavage reaction.

-

-

Data Acquisition: The fluorescence intensity is measured kinetically over 1-3 hours at 37°C using a fluorescence microplate reader (e.g., Excitation/Emission = 330/450 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: The reaction rates are calculated from the linear phase of the kinetic curve. The percentage of inhibition for each concentration of Ganoderic Acid B is determined relative to the uninhibited control (DMSO vehicle). The IC50 (half-maximal inhibitory concentration) value is then calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Ganoderic Acid Biosynthesis Pathway

The synthesis of ganoderic acids, including this compound, begins with the universal precursor for terpenoids, Acetyl-CoA, and proceeds through the mevalonate (MVA) pathway.

Caption: Simplified biosynthesis pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway

Based on studies of related ganoderic acids, a likely mechanism for anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for In Vitro Bioassay

The logical flow for testing the bioactivity of a novel compound like this compound follows a standardized process from preparation to data analysis.

Caption: General workflow for in vitro pharmacological screening.

Conclusion and Future Directions

Initial investigations reveal that this compound possesses significant neurotrophic properties, demonstrating potent neuronal survival-promoting effects at sub-microgram per milliliter concentrations. Its structural relationship to Ganoderic Acid B, a known inhibitor of HIV-1 protease and a modulator of inflammatory responses, suggests that this compound may also harbor anti-viral and anti-inflammatory potential.

The data presented herein, while promising, represents a preliminary exploration. Future research should prioritize:

-

In Vivo Studies: Validating the neurotrophic effects in animal models of neurodegenerative disease or nerve injury.

-

Mechanism of Action: Elucidating the precise signaling pathways activated by this compound that lead to neuronal survival, particularly its interaction with TrkA and TrkB receptor downstream signaling.

-

Broader Screening: Testing this compound in a wider range of pharmacological assays, including anti-inflammatory, anti-viral, and anti-cancer models, to fully characterize its therapeutic potential.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its viability as a drug candidate.

This technical guide serves as a foundational document to catalyze further, more comprehensive research into the promising pharmacological landscape of this compound.

References

Early Research on the Anti-inflammatory Properties of Ganoderic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the anti-inflammatory properties of ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. This document collates quantitative data from key early studies, details common experimental protocols, and visualizes the primary signaling pathways implicated in the anti-inflammatory action of these compounds.

Introduction

Ganoderma lucidum, revered for centuries in traditional Asian medicine, is a rich source of bioactive compounds, with ganoderic acids (GAs) being among the most significant.[1][2] Early pharmacological research identified potent anti-inflammatory activities within this class of molecules, paving the way for further investigation into their therapeutic potential for a range of inflammatory diseases.[3][4] Initial studies predominantly focused on the ability of GAs to suppress inflammatory responses in immune cells, such as macrophages and microglia, when challenged with inflammatory stimuli like lipopolysaccharide (LPS).[3][5][6] A central mechanism that emerged from this early work is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5][7][8]

Quantitative Analysis of Anti-inflammatory Effects

Early in-vitro studies quantified the inhibitory effects of various ganoderic acids on key inflammatory mediators. The data consistently demonstrates a dose-dependent reduction in pro-inflammatory markers following treatment with specific ganoderic acids in LPS-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cell lines.

Table 2.1: Inhibition of Nitric Oxide (NO) Production

| Ganoderic Acid | Cell Line | LPS Concentration | Ganoderic Acid Conc. | % Inhibition of NO (Approx.) | Reference |

| Deacetyl GA-F | BV-2 | 200 ng/mL | 2.5 µg/mL | ~40% | [5] |

| Deacetyl GA-F | BV-2 | 200 ng/mL | 5 µg/mL | ~75% | [5] |

| Ganoderic Acid A | Human NP Cells | 10 ng/mL (IL-1β) | 25 µM | Significant Suppression | [9] |

| Mixed GAs | RAW264.7 | Not Specified | 25 µg/mL | Significant Inhibition | [8][10] |

Table 2.2: Inhibition of Pro-inflammatory Cytokine Production

| Ganoderic Acid | Cytokine | Cell Line | Stimulant | Ganoderic Acid Conc. | % Inhibition (Approx.) | Reference |

| Ganoderic Acid A | TNF-α | Primary Microglia | LPS | 100 µg/mL | ~22% | [11] |

| Ganoderic Acid A | IL-6 | Primary Microglia | LPS | 100 µg/mL | ~32% | [11] |

| Ganoderic Acid A | IL-1β | Primary Microglia | LPS | 100 µg/mL | ~30% | [11] |

| Deacetyl GA-F | TNF-α | BV-2 | 200 ng/mL LPS | 5 µg/mL | Significant Reduction | [5] |

| Deacetyl GA-F | IL-6 | BV-2 | 200 ng/mL LPS | 5 µg/mL | Significant Reduction | [5] |

| Mixed GAs | TNF-α, IL-6, IL-1β | Macrophages | LPS | 1, 5, 25 µg/mL | Dose-dependent decrease | [8] |

Core Signaling Pathway: NF-κB Inhibition

A predominant mechanism identified in early research is the suppression of the NF-κB signaling cascade by ganoderic acids.[5][7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.[4][7]

Ganoderic acids have been shown to intervene in this pathway by inhibiting the phosphorylation of IKK and IκBα, thereby preventing IκBα degradation and blocking the nuclear translocation of the p65 subunit.[5][7]

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 7. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Studies on the Anti-Cancer Effects of Ganoderic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anti-cancer agents.[1][2] For centuries, Ganoderma lucidum has been utilized in traditional Eastern medicine to enhance vitality and longevity.[3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic properties of its constituents, with ganoderic acids emerging as key players in oncology research.[3][5] Over 130 distinct ganoderic acids have been identified, each with a unique chemical structure that contributes to a diverse pharmacological profile.[3][5][6][7] This technical guide provides an in-depth overview of the foundational studies on the anti-cancer effects of ganoderic acids, focusing on their mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties.

Anti-Cancer Mechanisms of Ganoderic Acids

Ganoderic acids exert their anti-cancer effects through a multi-pronged approach that includes inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer cell migration and invasion (metastasis). These compounds have demonstrated cytotoxicity against a variety of cancer cell lines while often exhibiting minimal toxicity to healthy cells, a highly desirable characteristic for chemotherapeutic agents.[8][9][10]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Ganoderic acids have been shown to trigger this process through both intrinsic (mitochondrial-mediated) and extrinsic pathways.

-

Intrinsic Pathway: Several studies have demonstrated that ganoderic acids can induce apoptosis by disrupting the mitochondrial membrane potential.[3][11] For instance, Ganoderic Acid T (GA-T) has been shown to induce the release of cytochrome c from the mitochondria into the cytosol in lung cancer cells.[6][12] This event activates a cascade of caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.[5][6] The upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 are also common mechanisms observed with various ganoderic acids, further promoting the mitochondrial apoptotic pathway.[3][5][12]

-

p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a critical role in apoptosis. Ganoderic acids, including GA-T and derivatives of Ganoderic Acid A (GA-A), have been found to upregulate p53 expression.[3][12][13] Activated p53 can then promote apoptosis by transactivating pro-apoptotic genes like Bax.[3][12] Some ganoderic acid derivatives are also being investigated for their ability to inhibit the interaction between p53 and its negative regulator, MDM2, thereby stabilizing p53 and enhancing its apoptotic function.[13][14][15]

Cell Cycle Arrest

By interfering with the cell cycle, ganoderic acids can halt the proliferation of cancer cells. The most commonly observed effect is an arrest at the G0/G1 or G1 phase of the cell cycle.[4][6][12] For example, Ganoderic Acid DM (GA-DM) has been shown to induce G1 arrest in breast cancer cells by downregulating the levels of cyclin-dependent kinases (CDK2, CDK6), cyclin D1, and phosphorylated retinoblastoma protein (p-Rb).[11][16] Similarly, GA-A can cause G0/G1 arrest in hepatocellular carcinoma cells by decreasing the expression of cyclin D1 and increasing the expression of the cell cycle inhibitor p21.[6] Some ganoderic acids, such as Ganoderic Acid S (GA-S), have been reported to induce S phase arrest, while Ganoderic Acid Mf (GA-Mf) causes G1 phase arrest.[3]

Inhibition of Metastasis and Invasion

The spread of cancer to distant organs is a major cause of mortality. Ganoderic acids have demonstrated the ability to inhibit the migration and invasion of cancer cells.[6] This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[3][5] The inhibition of signaling pathways like NF-κB and AP-1, which are key regulators of MMP expression, is a common mechanism by which ganoderic acids exert their anti-metastatic effects.[5]

Modulation of Key Signaling Pathways

The anti-cancer activities of ganoderic acids are underpinned by their ability to modulate a variety of intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Ganoderic acids, such as GA-DM and Ganoderic Acid D (GA-D), have been shown to inhibit the PI3K/Akt/mTOR signaling cascade in non-small cell lung cancer and esophageal squamous cell carcinoma cells, respectively.[1] This inhibition contributes to the induction of apoptosis and autophagy.[1]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation and survival. GA-A has been found to inhibit the JAK2/STAT3 signaling pathway in breast cancer cells, leading to decreased cell viability.[17] It also enhances the chemosensitivity of hepatocellular carcinoma cells to cisplatin by inhibiting this pathway.[6]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and metastasis. Ganoderic acids, including GA-A and GA-T, have been shown to suppress the activation of NF-κB, leading to the downregulation of its target genes involved in invasion and metastasis, such as MMPs and urokinase-type plasminogen activator (uPA).[3][5]

Quantitative Data on Anti-Cancer Effects

The following tables summarize the quantitative data from various studies on the anti-cancer effects of different ganoderic acids.

Table 1: IC50 Values of Ganoderic Acids in Various Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 Value | Duration of Treatment | Reference |

| Ganoderic Acid A | HepG2 | Human Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [6] |

| Ganoderic Acid A | SMMC7721 | Human Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [6] |

| Ganoderic Acid A | HepG2 | Human Hepatocellular Carcinoma | 203.5 µmol/l | 48 h | [6] |

| Ganoderic Acid A | SMMC7721 | Human Hepatocellular Carcinoma | 139.4 µmol/l | 48 h | [6] |

| Ganoderic Acid T | 95-D | Human Lung Carcinoma | 27.9 µg/ml | Not Specified | [4] |

| Ganoderma Extract | MDA-MB 231 | Human Breast Cancer | 25.38 µg/mL | Not Specified | [18] |

| Ganoderma Extract | SW 620 | Human Colorectal Cancer | 47.90 µg/mL | Not Specified | [18] |

| GSE | HepG2 | Human Hepatocellular Carcinoma | 70.14 µg/mL | 24 h | [19] |

| GSE | HL-7702 | Normal Liver Epithelial Cells | 280.56 µg/mL | 24 h | [19] |

*GSE: Ganoderma sinensis Spores Extract

Table 2: Effects of Ganoderic Acids on Cell Cycle Distribution

| Ganoderic Acid | Cancer Cell Line | Effect | Reference |

| Ganoderic Acid A | HepG2, SMMC7721 | G0/G1 Phase Arrest | [6] |

| Ganoderic Acid T | 95-D | G1 Phase Arrest | [12] |

| Ganoderic Acid Mf | HeLa | G1 Phase Arrest | [3] |

| Ganoderic Acid S | HeLa | S Phase Arrest | [3] |

| Ganoderic Acid DM | MCF-7 | G1 Phase Arrest | [11][16] |

| GSE | HepG2 | G2/M Phase Arrest | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-cancer effects of ganoderic acids.

Cell Viability Assay (CCK-8 Assay)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. The assay utilizes a tetrazolium salt, which is reduced by cellular dehydrogenases to produce a colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cancer cells (e.g., HepG2, SMMC7721) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

-

The cells are then treated with varying concentrations of the ganoderic acid of interest (e.g., GA-A) for different time points (e.g., 24, 48, 72 hours).[6]

-

Following treatment, the CCK-8 solution is added to each well, and the plate is incubated for a specified period.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity of individual cells is measured as they pass through a laser beam.

-

Protocol:

-

Cells are treated with the desired concentration of ganoderic acid for a specific duration.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI).

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[6]

-

Apoptosis Assay (Flow Cytometry)

-

Principle: Apoptosis can be detected using an Annexin V-FITC and Propidium Iodide (PI) staining kit. In early apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with the ganoderic acid of interest.

-

The cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Cell Migration and Invasion Assay (Transwell Assay)

-

Principle: The transwell assay is used to assess the migratory and invasive potential of cancer cells. The assay utilizes a chamber with a porous membrane. For migration assays, cells are seeded in the upper chamber and migrate through the pores to the lower chamber containing a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel), and cells must degrade this matrix to move to the lower chamber.

-

Protocol:

-

Transwell inserts are placed in a 24-well plate. For invasion assays, the inserts are pre-coated with Matrigel.

-

Cancer cells, pre-treated with or without ganoderic acid, are seeded into the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

The plate is incubated for a specific period to allow for migration or invasion.

-

Non-migrated/invaded cells on the upper surface of the membrane are removed.

-

The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope.[6]

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol:

-

Cells are treated with ganoderic acid, and total protein is extracted.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., cyclin D1, p21, cleaved caspase-3, Bax, Bcl-2, p53).[6]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Ganoderic Acid-Induced Apoptosis Signaling Pathways.

Caption: G1 Cell Cycle Arrest Mechanism of Ganoderic Acids.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 2. A review of anti-tumour effects of Ganoderma lucidum in gastrointestinal cancer | springermedizin.de [springermedizin.de]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academy.miloa.eu [academy.miloa.eu]

- 5. longdom.org [longdom.org]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes & Protocols for the Analysis of Ganoderic Acids using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species. GAs are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2] The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and selective determination of various ganoderic acids in different sample matrices, such as fruiting bodies, mycelia, and spores of Ganoderma.[3][4]

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of triterpenoids like ganoderic acids.[5][6] Reversed-phase chromatography, typically with a C18 column, is the most common approach.[5][7] Detection is often performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of approximately 252 nm, where many ganoderic acids exhibit maximum absorbance.[7][8]